molecular formula C2H5NaO2S2 B1324481 S-Sodium Ethanethiosulfonate CAS No. 31999-88-9

S-Sodium Ethanethiosulfonate

Cat. No.: B1324481
CAS No.: 31999-88-9
M. Wt: 148.18 g/mol
InChI Key: PISVIEQBTMLLCS-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

S-Sodium Ethanethiosulfonate can be synthesized through the reaction of ethanesulfonyl chloride with sodium hydrosulfide. The reaction typically occurs in an aqueous medium under controlled temperature conditions to ensure the formation of the desired product. The general reaction is as follows:

C2H5SO2Cl+NaHSC2H5SO2SNa+HCl\text{C}_2\text{H}_5\text{SO}_2\text{Cl} + \text{NaHS} \rightarrow \text{C}_2\text{H}_5\text{SO}_2\text{SNa} + \text{HCl} C2​H5​SO2​Cl+NaHS→C2​H5​SO2​SNa+HCl

Industrial Production Methods

Industrial production of this compound involves large-scale sulfonation reactions. The process is optimized for high yield and purity, often employing advanced distillation and purification techniques to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

S-Sodium Ethanethiosulfonate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids.

    Reduction: It can be reduced to form thiols.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethanethiosulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with this compound under mild to moderate conditions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Thiols.

    Substitution: Various substituted ethanesulfonates depending on the nucleophile used.

Scientific Research Applications

S-Sodium Ethanethiosulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of S-Sodium Ethanethiosulfonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can form covalent bonds with other molecules, thereby modifying their chemical properties. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it participates in .

Comparison with Similar Compounds

Similar Compounds

    Sodium Methanesulfonate: Similar in structure but with a methyl group instead of an ethyl group.

    Sodium Benzenesulfonate: Contains a benzene ring instead of an ethyl group.

    Sodium Toluene Sulfonate: Contains a toluene group instead of an ethyl group.

Uniqueness

S-Sodium Ethanethiosulfonate is unique due to its specific ethanethiosulfonate group, which imparts distinct reactivity and properties compared to other sulfonates. Its ability to introduce ethanethiosulfonate groups into molecules makes it particularly valuable in organic synthesis and pharmaceutical applications .

Properties

IUPAC Name

sodium;ethyl-oxido-oxo-sulfanylidene-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6O2S2.Na/c1-2-6(3,4)5;/h2H2,1H3,(H,3,4,5);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PISVIEQBTMLLCS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=S)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5NaO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70635520
Record name Sodium ethanesulfonothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31999-88-9
Record name Sodium ethanesulfonothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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